4-(4-Methoxyphenoxy)butane-1-thiol
Description
4-(4-Methoxyphenoxy)butane-1-thiol is a sulfur-containing organic compound characterized by a methoxyphenoxy group attached to a butane chain terminating in a thiol (-SH) functional group. Thiols are known for their strong odor, reactivity in disulfide bond formation, and applications in pharmaceuticals, agrochemicals, and materials science. The methoxyphenoxy moiety may enhance solubility in organic solvents and modulate biological activity compared to simpler thiols like butane-1-thiol (CAS 109-79-5) .
Properties
IUPAC Name |
4-(4-methoxyphenoxy)butane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-12-10-4-6-11(7-5-10)13-8-2-3-9-14/h4-7,14H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVHZOWJTUZIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenoxy)butane-1-thiol typically involves the reaction of 4-(4-Methoxyphenoxy)butyl bromide with sodium hydrosulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of thiols, including this compound, often relies on the high nucleophilicity of sulfur. One common method involves the reaction of sodium hydrosulfide with alkyl halides. This method is scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenoxy)butane-1-thiol can undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols.
Scientific Research Applications
4-(4-Methoxyphenoxy)butane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenoxy)butane-1-thiol involves its interaction with molecular targets through its thiol group. Thiols are known to form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Functional Group and Structural Comparisons
Key Observations :
- Reactivity: The thiol group in this compound confers higher nucleophilicity compared to its alcohol analog, 4-(4-Methoxyphenyl)-1-butanol, making it more reactive in disulfide bond formation or metal coordination .
- Biological Activity: Difenoxuron (a urea derivative with a methoxyphenoxy group) is used as a herbicide, suggesting that the methoxyphenoxy motif in this compound could have agrochemical applications if paired with appropriate functional groups .
Physicochemical Properties
- Boiling Point: Thiols generally exhibit lower boiling points than alcohols of similar molecular weight due to weaker hydrogen bonding (e.g., butane-1-thiol: ~98°C vs. 1-butanol: ~118°C) .
- Acidity : The thiol group (pKa ~10) is less acidic than the hydroxyl group (pKa ~16–19) in alcohols, influencing reactivity in deprotonation-driven reactions .
Q & A
Q. How can researchers optimize the synthesis of 4-(4-Methoxyphenoxy)butane-1-thiol to improve yield and purity?
Methodological Answer: Synthetic optimization involves selecting appropriate reaction conditions, such as solvent polarity (e.g., THF or DMF), temperature control (50–80°C), and catalysts (e.g., NaH or K₂CO₃ for ether bond formation). Purification via column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization improves purity. Monitoring intermediates using TLC or HPLC ensures stepwise efficiency. For thiol group introduction, reducing agents like LiAlH₄ or NaBH₄ may stabilize reactive intermediates. Reference synthetic protocols for structurally analogous methoxyphenoxy derivatives (e.g., benzimidazole-linked thiols) can guide optimization .
Basic Research Question
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (δ ~3.7 ppm), aromatic protons (δ 6.7–7.2 ppm), and thiol proton (δ ~1.5 ppm, broad). 2D NMR (COSY, HSQC) resolves coupling patterns and carbon-proton correlations .
- IR Spectroscopy : Confirms thiol (-SH stretch ~2550 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., C₁₁H₁₆O₂S: calculated 224.09 g/mol) and fragmentation patterns .
Advanced Research Question
Q. How does the methoxyphenoxy moiety influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The electron-rich 4-methoxyphenoxy group enhances resonance stabilization of adjacent intermediates, directing electrophilic substitution to the para position. In SN2 reactions, the bulky substituent may sterically hinder nucleophilic attack on the butane chain, favoring alternative pathways. Comparative studies with halogenated analogs (e.g., 4-chlorophenoxy derivatives) reveal reduced reactivity due to decreased electron-donating effects, as shown in kinetic assays .
Advanced Research Question
Q. What strategies can mitigate oxidative degradation of the thiol group during storage and experimental use?
Methodological Answer:
- Storage : Use inert atmospheres (N₂/Ar) and amber vials to prevent photooxidation. Add stabilizing agents (e.g., 1% BHT) to inhibit radical formation .
- Experimental Handling : Minimize exposure to metal ions (Fe³⁺, Cu²⁺) that catalyze redox cycling. Replace polar aprotic solvents (e.g., DMSO) with degassed alternatives to reduce disulfide formation .
- Analytical Validation : Monitor degradation via LC-MS for disulfide (R-S-S-R) byproduct detection (~2x molecular weight of parent compound) .
Basic Research Question
Q. What are the safety considerations for handling this compound in laboratory settings?
Methodological Answer:
- Exposure Limits : Adhere to occupational exposure limits (e.g., 1.5 mg/m³ for butane-1-thiol analogs) and use fume hoods for volatile thiol handling .
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular contact. Avoid inhalation due to pungent odor and potential respiratory irritation .
- Spill Management : Neutralize spills with oxidizing agents (e.g., NaOCl) to convert thiols to less hazardous sulfonic acids .
Advanced Research Question
Q. How can computational chemistry predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Simulate binding affinity to target proteins (e.g., PPARγ for antidiabetic activity) using software like AutoDock Vina. The methoxyphenoxy group’s hydrophobicity may enhance receptor-ligand van der Waals interactions .
- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values for electron-donating groups) with bioactivity data from analogs. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., CYP450 metabolism by CYP2C9/2C19) to prioritize derivatives with favorable bioavailability .
Advanced Research Question
Q. What are the challenges in analyzing structural contradictions between experimental and computational data for this compound?
Methodological Answer: Discrepancies may arise from:
- Conformational Flexibility : MD simulations may overlook steric effects in the butane-thiol chain, leading to mismatched NMR coupling constants. Use restrained molecular dynamics to align computed and experimental geometries .
- Crystal Packing Effects : X-ray crystallography (e.g., for methoxyphenoxy analogs) reveals intermolecular interactions (e.g., H-bonding) absent in gas-phase DFT calculations. Apply periodic boundary conditions in DFT to model solid-state behavior .
Basic Research Question
Q. How can researchers validate the purity of this compound for pharmacological studies?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to quantify impurities (<98% purity threshold) .
- Elemental Analysis : Compare experimental C/H/N/S percentages with theoretical values (e.g., C: 59.97%, H: 7.19%, S: 14.51%) .
- Thermogravimetric Analysis (TGA) : Confirm thermal stability and absence of solvent residues (weight loss <2% below 100°C) .
Advanced Research Question
Q. What role does the thiol group play in the compound’s potential as a ligand in metal-organic frameworks (MOFs)?
Methodological Answer: The -SH group acts as a soft Lewis base, coordinating to transition metals (e.g., Au⁺, Ag⁺) to form stable MOFs. Comparative studies with thioether analogs show higher binding constants for thiols due to stronger M-S bonds. Applications include gas storage (H₂, CO₂) or catalysis, as demonstrated in X-ray absorption spectroscopy (XAS) studies of analogous thiol-metal complexes .
Advanced Research Question
Q. How can isotopic labeling (e.g., ³⁴S or ¹³C) aid in tracking the metabolic fate of this compound in biological systems?
Methodological Answer:
- Tracer Studies : Synthesize ³⁴S-labeled analogs via H₂³⁴S gas treatment to monitor sulfation or glutathione conjugation pathways using LC-MS/MS .
- Stable Isotope Imaging : ¹³C-labeled methoxyphenoxy groups enable spatial tracking in tissues via MALDI-TOF imaging, elucidating distribution and metabolite localization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
